tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate
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Overview
Description
Tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate: is a chemical compound with the molecular formula C₁₂H₁₇BrN₂O₃S. It is a derivative of thiophene, a heterocyclic aromatic organic compound containing sulfur
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-bromo-4-methylthiophen-2-ol as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under anhydrous conditions, using solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the carbamate ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced derivatives, such as the corresponding amine or thiol.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways. Medicine: Industry: The compound is used in the chemical industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A thiazole derivative with similar structural features.
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: A pyridine derivative with a bromine atom and a methoxy group.
Uniqueness: Tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate is unique due to its thiophene core, which imparts distinct chemical and biological properties compared to thiazole and pyridine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
2402836-47-7 |
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Molecular Formula |
C10H14BrNO2S |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
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